Pdp-EA, or 1-(2-(4-(dimethylamino)phenyl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, is a synthetic compound that belongs to the class of imidazole derivatives. It is characterized by its unique structure, which includes an imidazole ring and a urea moiety. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry and materials science.
These reactions highlight the compound's versatility and potential for further functionalization.
Pdp-EA exhibits promising biological activities, particularly in the realm of pharmacology. Studies have indicated that it possesses:
These biological activities underline its significance in medicinal chemistry.
The synthesis of Pdp-EA typically involves multi-step processes that can include:
These methods allow for the efficient production of Pdp-EA with high purity.
Pdp-EA has several applications across different fields:
These applications highlight the compound's versatility and importance in research and industry.
Interaction studies involving Pdp-EA focus on its binding affinity with various biological targets. Key findings include:
These studies are crucial for understanding how Pdp-EA functions at a molecular level.
Pdp-EA shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(2-(4-(dimethylamino)phenyl)-1H-imidazol-1-yl)propane-2-one | Imidazole Derivative | Contains a ketone group |
4-(trifluoromethyl)aniline | Aromatic Amine | Lacks the imidazole ring |
2-(4-(dimethylamino)phenyl)-1H-imidazole | Imidazole Derivative | Does not contain the urea moiety |
Pdp-EA's unique combination of an imidazole ring and a urea group distinguishes it from these similar compounds, particularly regarding its biological activity and potential applications.
PDP-EA is a phenoxyacyl-ethanolamide derivative with a molecular weight of 405.61 g/mol. Its molecular formula, C₂₅H₄₃NO₃, reflects a hydrophobic pentadecylphenoxy chain linked to a hydrophilic ethanolamide group via an acetamide bridge. The compound’s structure is optimized for interacting with FAAH’s active site, facilitating its role in modulating endocannabinoid metabolism.
Table 1: Molecular Properties of PDP-EA
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₄₃NO₃ | |
Molecular Weight | 405.61 g/mol | |
CAS Registry Number | 861891-72-7 |
The stereochemical configuration of PDP-EA is defined by its SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) notations. These representations clarify the compound’s atomic connectivity and spatial arrangement:
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO
InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28)
BIOVSNWTCKRADD-UHFFFAOYSA-N
The pentadecyl chain (C₁₅H₃₁) contributes to the molecule’s lipophilicity, while the ethanolamide moiety enhances water solubility through hydrogen bonding.
PDP-EA exhibits limited aqueous solubility but dissolves readily in organic solvents:
The compound’s amphiphilic nature allows it to penetrate lipid membranes while retaining partial solubility in polar solvents.
Experimental density measurements report a value of 1.0 ± 0.1 g/cm³ at 25°C. This low density aligns with its predominantly hydrocarbon-based structure.
PDP-EA remains stable under recommended storage conditions:
Table 2: Physicochemical Profile of PDP-EA
Property | Value | Source |
---|---|---|
Solubility in DMSO | 50 mg/mL | |
Density | 1.0 ± 0.1 g/cm³ | |
Storage Temperature | -20°C (long-term) |